molecular formula C5H10N2O3 B1584205 Ethyl 3-hydrazino-3-oxopropionate CAS No. 30866-24-1

Ethyl 3-hydrazino-3-oxopropionate

Cat. No. B1584205
CAS RN: 30866-24-1
M. Wt: 146.14 g/mol
InChI Key: HCPOCMMGKBZWSJ-UHFFFAOYSA-N
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Description

Ethyl 3-hydrazino-3-oxopropionate (EHOP) is a naturally occurring compound found in a variety of plants and animals. It is a derivative of the amino acid hydrazine and is commonly used in the synthesis of pharmaceuticals, dyes, and other organic compounds. EHOP is an important intermediate in the synthesis of numerous compounds and is used in various scientific and industrial applications.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 3-hydrazinyl-3-oxopropanoate serves as a versatile starting material for the synthesis of various heterocyclic compounds. These compounds have a broad spectrum of biological activities and are fundamental in medicinal chemistry . The hydrazide function in the compound allows for the construction of functionalized heterocycles, which are crucial for developing new pharmaceuticals.

Construction of Pyrrole-Pyrazole Systems

This compound is used in the step-wise construction of complex pyrrole-pyrazole systems . Pyrrole and pyrazole rings are present in numerous pharmacologically active molecules, making this application significant for drug discovery and development.

Synthesis of 4,5-Dihydro-1H-Pyrazoles

Ethyl 3-hydrazinyl-3-oxopropanoate reacts with 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones to synthesize 4,5-dihydro-1H-pyrazoles . This reaction can be carried out using conventional thermal heating or microwave-assisted methods, showcasing the compound’s adaptability in synthetic chemistry.

Synthesis of Pyrazolopyridazine Derivatives

The compound is also employed in the synthesis of pyrazolopyridazine derivatives . These derivatives are of interest due to their potential biological activities and applications in the development of new therapeutic agents.

Precursor for Hydrazone Formation

Hydrazides like Ethyl 3-hydrazinyl-3-oxopropanoate are precursors in the formation of hydrazones . Hydrazones are important intermediates in organic synthesis and have applications ranging from ligands in coordination chemistry to building blocks in pharmaceutical synthesis.

Chromatography and Mass Spectrometry

In analytical chemistry, Ethyl 3-hydrazinyl-3-oxopropanoate can be used in chromatography or mass spectrometry applications to fulfill sample manipulation requirements . Its chemical properties may aid in the separation and identification of complex mixtures.

properties

IUPAC Name

ethyl 3-hydrazinyl-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-2-10-5(9)3-4(8)7-6/h2-3,6H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPOCMMGKBZWSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10291386
Record name Ethyl 3-hydrazino-3-oxopropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-hydrazino-3-oxopropionate

CAS RN

30866-24-1
Record name 30866-24-1
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Record name Ethyl 3-hydrazino-3-oxopropionate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-hydrazino-3-oxopropionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main applications of Ethyl 3-hydrazino-3-oxopropionate in organic synthesis?

A1: Ethyl 3-hydrazino-3-oxopropionate serves as a versatile building block in organic synthesis. For example, it reacts with methyl 2-chloroacetoacetate to form hydrazone derivatives. [] These derivatives can then be further reacted with compounds like acetoacetanilide or 2,4-pentanedione under basic conditions to yield complex heterocyclic systems like pyrrole-pyrrole or pyrrole-pyrazole structures. [] This highlights its utility in constructing complex molecules relevant to pharmaceutical and materials chemistry.

Q2: How does Ethyl malonyl hydrazide react with aryl-isothiocyanates, and what is the significance of this reaction?

A2: Ethyl malonyl hydrazide readily reacts with various aryl-isothiocyanates to produce new thiosemicarbazide derivatives. [] This reaction is significant because thiosemicarbazides are known to exhibit a range of biological activities, including antifungal, antibacterial, and antitubercular properties. [] By incorporating the structural features of both diacid hydrazides and thioureas, these novel thiosemicarbazides derived from Ethyl malonyl hydrazide hold potential as enhanced therapeutic agents. []

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